2-(Piperidin-2-yl)pyridine hydrochloride

Descripción

Propiedades

IUPAC Name |

2-piperidin-2-ylpyridine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.ClH/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;/h1,3,5,7,10,12H,2,4,6,8H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFJBWMJZAOKGHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC=CC=N2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to 2-(Piperidin-2-yl)pyridine Hydrochloride: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Piperidin-2-yl)pyridine hydrochloride is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and pharmacology. As a derivative of pyridine and piperidine, it serves as a crucial scaffold for the development of novel therapeutic agents. Its structural motif is present in a variety of biologically active molecules, and its ability to interact with key physiological targets makes it a valuable tool for researchers. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and pharmacological applications of 2-(Piperidin-2-yl)pyridine hydrochloride, offering insights for its use in research and drug development.

Chemical Structure and Stereochemistry

2-(Piperidin-2-yl)pyridine hydrochloride possesses a molecular structure characterized by a pyridine ring linked to a piperidine ring at the 2-position. The hydrochloride salt form results from the protonation of one or both of the basic nitrogen atoms, typically the more basic piperidine nitrogen, by hydrochloric acid. This salt formation enhances the compound's stability and aqueous solubility, which is often advantageous for pharmaceutical applications.

The molecule has a chiral center at the C2 position of the piperidine ring, meaning it can exist as two enantiomers: (S)-2-(piperidin-2-yl)pyridine and (R)-2-(piperidin-2-yl)pyridine. The stereochemistry can significantly influence the biological activity and pharmacological profile of the compound.

Molecular Formula: C₁₀H₁₅ClN₂

Molecular Weight: 198.69 g/mol [1]

Synonyms: 2-(2-Pyridyl)piperidine hydrochloride

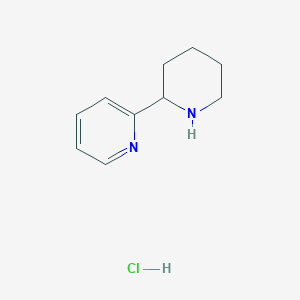

Caption: Chemical structure of 2-(Piperidin-2-yl)pyridine hydrochloride.

Physicochemical Properties

The physicochemical properties of 2-(Piperidin-2-yl)pyridine hydrochloride are crucial for its handling, formulation, and biological activity. As a hydrochloride salt, it is generally a white to off-white solid with appreciable water solubility.[1]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅ClN₂ | [1] |

| Molecular Weight | 198.69 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in water | [1] |

| Melting Point | Not available | |

| pKa | Not available |

Synthesis of 2-(Piperidin-2-yl)pyridine Hydrochloride

The most common and direct method for the synthesis of 2-(Piperidin-2-yl)pyridine is the catalytic hydrogenation of 2,2'-bipyridine.[2] This process involves the reduction of one of the pyridine rings to a piperidine ring. The resulting free base can then be converted to the hydrochloride salt.

Experimental Protocol: Catalytic Hydrogenation of 2,2'-Bipyridine

This protocol outlines a general procedure for the synthesis of 2-(Piperidin-2-yl)pyridine, which can then be converted to its hydrochloride salt.

Materials:

-

2,2'-Bipyridine

-

Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C)

-

Glacial acetic acid or ethanol

-

Hydrogen gas (H₂)

-

Sodium bicarbonate (NaHCO₃) or other suitable base

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hydrochloric acid (HCl) solution (e.g., in diethyl ether or isopropanol)

Procedure:

-

Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 2,2'-bipyridine in a suitable solvent such as glacial acetic acid or ethanol.

-

Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., 5-10 mol% PtO₂ or Pd/C) to the solution under an inert atmosphere.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi) and stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Isolation of Free Base: If an acidic solvent was used, neutralize the filtrate with a base (e.g., saturated sodium bicarbonate solution) until the pH is basic. Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(Piperidin-2-yl)pyridine free base.

-

Purification: The crude product can be purified by column chromatography on silica gel.

-

Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of hydrochloric acid in the same or a miscible solvent. The hydrochloride salt will precipitate out of the solution.

-

Final Product: Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield 2-(Piperidin-2-yl)pyridine hydrochloride.

Caption: General workflow for the synthesis of 2-(Piperidin-2-yl)pyridine hydrochloride.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum of the hydrochloride salt is expected to show characteristic signals for both the pyridine and piperidine rings. The proton on the nitrogen of the piperidinium ion will likely be broad and may exchange with solvent protons. The aromatic protons on the pyridine ring will appear in the downfield region, while the aliphatic protons of the piperidine ring will be in the upfield region.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the ten carbon atoms in the molecule. The carbons of the pyridine ring will resonate at lower field compared to the sp³-hybridized carbons of the piperidine ring. The carbon atom attached to the nitrogen in the piperidinium ion will also show a characteristic chemical shift.

-

Infrared (IR) Spectroscopy: The IR spectrum of the hydrochloride salt will exhibit a broad absorption band in the region of 2400-3000 cm⁻¹, which is characteristic of the N-H stretching vibration in an ammonium salt. Other key absorptions will include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, and C=C and C=N stretching vibrations from the pyridine ring.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the free base (C₁₀H₁₄N₂) upon loss of HCl. Fragmentation patterns can provide further structural information.

Pharmacological Profile and Applications in Drug Development

The 2-(piperidin-2-yl)pyridine scaffold is a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds.[3]

Nicotinic Acetylcholine Receptor (nAChR) Agonism

2-(Piperidin-2-yl)pyridine and its derivatives are known to act as agonists at nicotinic acetylcholine receptors (nAChRs).[1] These receptors are ligand-gated ion channels that are widely distributed in the central and peripheral nervous systems and are involved in various physiological processes, including cognitive function, learning, memory, and attention. The affinity and selectivity for different nAChR subtypes (e.g., α4β2, α7) can be modulated by structural modifications to the 2-(piperidin-2-yl)pyridine core. This makes it a valuable starting point for the design of novel nAChR modulators for the treatment of neurological and psychiatric disorders such as Alzheimer's disease, Parkinson's disease, schizophrenia, and depression.

Applications in Drug Discovery

The versatility of the 2-(piperidin-2-yl)pyridine scaffold has led to its incorporation into a wide range of drug candidates targeting various diseases.

-

Neurodegenerative Diseases: As nAChR agonists, derivatives of 2-(piperidin-2-yl)pyridine have been investigated for their potential to improve cognitive deficits associated with Alzheimer's and Parkinson's diseases.

-

Pain Management: The modulation of nAChRs is also a promising strategy for the development of novel analgesics.

-

Antiviral Agents: The 2-(piperidin-2-yl)pyridine moiety has been incorporated into molecules with anti-HIV activity.

-

Other Therapeutic Areas: The scaffold has also been explored for its potential in developing treatments for inflammation, cancer, and other conditions.

The ability to readily modify both the piperidine and pyridine rings allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making the 2-(piperidin-2-yl)pyridine scaffold a highly attractive platform for drug discovery and development.

Safety and Handling

2-(Piperidin-2-yl)pyridine hydrochloride should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on its potential hazards, handling, storage, and disposal. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when working with this compound.

Conclusion

2-(Piperidin-2-yl)pyridine hydrochloride is a compound of significant interest to the scientific community, offering a versatile and valuable scaffold for the design and synthesis of novel therapeutic agents. Its well-defined chemical structure, coupled with its ability to modulate key biological targets such as nicotinic acetylcholine receptors, has cemented its importance in medicinal chemistry. This technical guide has provided a comprehensive overview of its chemical properties, a general synthesis protocol, and its applications in drug development. Further research into the specific biological activities of its enantiomers and derivatives will undoubtedly continue to unlock its full therapeutic potential.

References

-

PubChem. 2-(Piperidin-2-yl)pyridine. National Center for Biotechnology Information. [Link].

-

Organic Syntheses. 2,2'-Bipyridine. [Link].

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. 2023 Feb; 28(4): 1673. [Link].

-

MDPI. Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. [Link].

-

YouTube. Making 2,2'-Bipyridine and its Ruthenium Complex. [Link].

-

RSC Publishing. Copy of 1H NMR and 13C NMR spectra Electronic Supplementary Material (ESI) for ChemComm. [Link].

-

Cheméo. Piperidine (CAS 110-89-4). [Link].

-

Research Explorer The University of Manchester. 4- (PYRIMIDIN-2-YL) -PIPERAZINE AND 4- (PYRIMIDIN-2-YL) -PIPERIDINE DERIVATIVES AS GPR119 MODULATORS. [Link].

-

Yeast Metabolome Database. Piperidine (YMDB01338). [Link].

-

Wiley Online Library. Complete assignments 1H and 13C NMR spectral data of four anabaseine derivatives. [Link].

- Google Patents.

-

PMC. The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime. [Link].

-

PubChemLite. 2-(piperidin-2-yl)pyridine (C10H14N2). [Link].

-

ResearchGate. Acetylcholine (top) and nicotine (bottom) docked to the agonist binding... [Link].

-

ResearchGate. Scheme 1. General strategy for the synthesis of piperidine derivatives.... [Link].

-

PMC. A Pharmacophore for Drugs Targeting the α4α4 Binding Site of the (α4)3(β2)2 Nicotinic Acetylcholine Receptor. [Link].

-

MDPI. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. [Link].

-

ResearchGate. FTIR spectrum for Pyridine. [Link].

-

ChemRxiv. Affinity of nicotinoids to a model nicotinic acetylcholine receptor (nAChR) binding pocket in the human brain. [Link].

-

International Journal of Pharmaceutical Sciences and Research. SYNTHESIS AND CHARACTERIZATION OF 2-(PYRIDIN-2-YL)GUANIDINE DERIVATIVES AND THEIR METAL COMPLEXES AS POTENTIAL ANTIBACTERIAL AGENTS USING PHOSPHORYL CHLORIDE. [Link].

-

Frontiers. Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors. [Link].

-

Encyclopedia.pub. Pharmacological Applications of Piperidine Derivatives. [Link].

-

Organic Syntheses. Efficient Synthesis of Halomethyl-2,2′-Bipyridines: 4,4′-Bis(chloromethyl). [Link].

Sources

Mechanism of Action of 2-(Piperidin-2-yl)pyridine Hydrochloride on nAChRs

Executive Summary

2-(Piperidin-2-yl)pyridine hydrochloride , commonly known as Anabasine HCl , is a potent nicotinic acetylcholine receptor (nAChR) agonist.[1] Structurally analogous to nicotine, it replaces the pyrrolidine ring with a six-membered piperidine ring. This structural expansion fundamentally alters its pharmacodynamic profile, conferring distinct subtype selectivity and desensitization kinetics compared to nicotine.

This guide details the molecular mechanism of Anabasine HCl, focusing on its high-affinity interaction with homomeric

Pharmacochemical Architecture & SAR

The efficacy of Anabasine relies on a specific pharmacophore essential for nAChR recognition: a cationic center interacting with a tryptophan residue (cation-

-

Chemical Structure: Pyridine ring attached to a piperidine ring at the C2 position.[2]

-

Protonation State: At physiological pH (7.4), the secondary amine of the piperidine ring (

) is protonated. This monocationic species is the bioactive form responsible for binding to the orthosteric site of the nAChR. -

Steric Constraints: The six-membered piperidine ring is conformationally less flexible than the five-membered pyrrolidine ring of nicotine. This rigidity imposes steric penalties in the tighter binding pockets of high-affinity

-containing receptors, explaining its reduced potency at

Mechanistic Dynamics: Binding & Gating

Anabasine acts as an orthosteric agonist. Its mechanism involves three distinct kinetic phases: Association , Gating (Isomerization) , and Desensitization .

Subtype Selectivity Profile

The compound exhibits a "dual-profile" mechanism depending on the receptor subunit composition:

| Receptor Subtype | Interaction Mode | Mechanism Description |

| Full Agonist | Rapid activation followed by fast desensitization. High affinity binding driven by favorable docking in the homomeric interface. | |

| Partial Agonist | Induces channel opening with lower maximal efficacy ( | |

| Muscle Type ( | Full Agonist | Potent activation capable of inducing depolarization block (sustained depolarization leading to voltage-gated |

The Desensitization Paradox

A critical feature of Anabasine's mechanism is its ability to drive receptors into a desensitized state (non-conducting high-affinity state) often more effectively than it drives opening.

-

Mechanism: Prolonged occupancy stabilizes a conformation where the channel pore is occluded, despite the ligand being bound.

-

Implication: In therapeutic contexts, Anabasine may act functionally as an antagonist by silencing receptor populations via desensitization, a phenomenon termed "functional antagonism."

Visualization of Signaling Kinetics

The following diagram illustrates the kinetic transitions of the nAChR upon Anabasine binding. Note the transition from the Resting (Closed) state to the Activated (Open) state, and the rapid shunt to the Desensitized (Closed) state.

Figure 1: Kinetic state model of nAChR activation and desensitization by Anabasine HCl. The pathway highlights the rapid transition to the desensitized state, a dominant feature of its pharmacology.

Experimental Validation Workflows

To rigorously characterize Anabasine HCl, two complementary protocols are required: Radioligand Binding (for affinity) and Patch Clamp Electrophysiology (for functional efficacy).

Protocol A: Radioligand Competition Binding Assay

Objective: Determine the inhibition constant (

-

Membrane Preparation:

-

Homogenize rat brain cortex (for

) or hippocampus (for -

Centrifuge at 40,000 x g for 20 min; resuspend pellet.

-

-

Incubation:

-

: Incubate membranes with

-

: Incubate membranes with

-

Nonspecific Binding: Define using 10

M Nicotine or Epibatidine. -

Incubate for 75 min at 4°C (to minimize proteolysis and desensitization artifacts).

-

: Incubate membranes with

-

Termination:

-

Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (reduces nonspecific binding).

-

Wash 3x with ice-cold buffer.

-

-

Analysis:

-

Measure radioactivity via liquid scintillation counting.

-

Calculate

and convert to

-

Protocol B: Whole-Cell Patch Clamp Electrophysiology

Objective: Measure

-

Cell System: Use HEK293 cells stably expressing human

or -

Recording Setup:

-

Pipette Solution (Intracellular): 140 mM CsCl, 10 mM EGTA, 10 mM HEPES, pH 7.2 (Cs+ blocks K+ channels to isolate nAChR current).

-

Bath Solution (Extracellular): 140 mM NaCl, 5 mM KCl, 2 mM

, 1 mM -

Holding Potential: Clamp cells at -60 mV .

-

-

Agonist Application:

-

Critical Step: Use a fast-perfusion system (e.g., piezo-driven theta tube) with exchange times <20 ms. Slow application will mask the peak current due to rapid

desensitization. -

Apply Anabasine HCl for 2 seconds; wash for 60 seconds between sweeps.

-

-

Data Acquisition:

-

Filter at 1-2 kHz; digitize at 5-10 kHz.

-

Normalize peak currents to the response of a saturating dose of Acetylcholine (1 mM).

-

Visualization of Experimental Workflow

Figure 2: Dual-stream validation workflow. Phase 1 quantifies binding affinity, while Phase 2 resolves functional potency and kinetic properties.

Quantitative Data Synthesis

The following table summarizes the affinity (

| Receptor Subtype | Parameter | Value (Approx.) | Reference Context |

| Rat | 58 nM | Displacement of | |

| Rat | 260 nM | Displacement of | |

| Human Muscle ( | 0.7 | TE671 Cell Depolarization [2] | |

| Fish Muscle | 7.2 | Displacement of |

Interpretation: Anabasine is approximately 4.5-fold more selective for

References

-

Kem, W. R., et al. (1997). Anabaseine is a potent agonist on muscle and neuronal alpha-bungarotoxin-sensitive nicotinic receptors.[1][3] Journal of Pharmacology and Experimental Therapeutics.[3]

-

PubChem. 2-(Piperidin-2-yl)pyridine | C10H14N2.[4] National Library of Medicine. Available at: [Link]

Sources

Pharmacological differences between Anabasine hydrochloride and Nicotine

Content Type: Technical Guide / Whitepaper Audience: Researchers, Drug Development Scientists, Toxicologists Version: 1.0

Executive Summary

This guide delineates the pharmacological, pharmacokinetic, and toxicological distinctions between Nicotine (3-(1-methyl-2-pyrrolidinyl)pyridine) and Anabasine (3-(2-piperidinyl)pyridine). While both are Nicotiana alkaloids acting as nicotinic acetylcholine receptor (nAChR) agonists, their structural divergence—specifically the substitution of a pyrrolidine ring (nicotine) with a piperidine ring (anabasine)—drives significant differences in receptor subtype selectivity, metabolic fate, and toxicological profiles.

Key Takeaway: Anabasine exhibits a distinct receptor profile with lower potency at the addiction-linked

Molecular Pharmacology: Structure-Activity Relationships

Structural Divergence

The core pharmacological differences stem from the steric and conformational properties of the non-aromatic ring.

-

Nicotine: Contains a 5-membered pyrrolidine ring . The N-methyl group and the flexibility of the pyrrolidine ring allow for optimal binding into the "tyrosine cage" of the

nAChR binding site. -

Anabasine: Contains a 6-membered piperidine ring . This larger, more rigid ring imposes steric constraints that reduce affinity for high-affinity

sites but accommodates the binding requirements of homomeric

Receptor Selectivity and Signaling

Nicotine acts as a high-affinity, full agonist at heteromeric

Figure 1: Differential receptor binding and downstream signaling pathways. Nicotine preferentially drives the addiction-related

Pharmacokinetics and Metabolism[2][3]

The metabolic divergence between these two alkaloids is the basis for their use in forensic and clinical testing.

Metabolic Pathways[4]

-

Nicotine: Primarily metabolized by CYP2A6 to Cotinine (70-80%), which is further oxidized to trans-3'-hydroxycotinine.

-

Anabasine: Is NOT metabolized to cotinine.[2] It undergoes N-oxidation to Anabasine-N-oxide , N-methylation, and glucuronidation.

This absence of cotinine formation from anabasine is the critical "negative control" in bioanalysis.

Figure 2: Metabolic divergence. Note the strict absence of a pathway converting Anabasine to Cotinine, enabling the differentiation of NRT users from tobacco users.

Quantitative PK Comparison

| Parameter | Nicotine | Anabasine HCl | Clinical Implication |

| Half-Life ( | ~2 hours | ~16–20 hours | Anabasine has a wider detection window; accumulation may occur with chronic exposure. |

| Major Metabolite | Cotinine ( | Anabasine-N-oxide | Cotinine is the standard for nicotine exposure; Anabasine is the standard for tobacco exposure. |

| Renal Excretion | pH-dependent (faster in acidic urine) | pH-dependent | Urinary acidification accelerates excretion for both. |

| Bioavailability | High (inhalation/buccal) | High (oral/buccal) | Anabasine is readily absorbed from tobacco smoke and oral extracts. |

Toxicology and Safety Profile

While both alkaloids are toxic, their lethality and specific organ risks differ.

-

Acute Lethality: Nicotine is historically cited as highly toxic (LD50 ~0.3 mg/kg IV in mice, though human tolerance is higher). Anabasine has a higher LD50 (~11–16 mg/kg IV in mice), indicating it is less potent regarding acute lethality.

-

Teratogenicity: Anabasine is a known teratogen in livestock (causing "crooked calf disease" or cleft palate) via inhibition of fetal movement (desensitization of neuromuscular nAChRs). Nicotine shares teratogenic risks but anabasine's specific skeletal deformation profile is well-documented in veterinary toxicology.

Bioanalytical Applications: The "Smoker vs. NRT" Protocol

The Challenge

Patients on Nicotine Replacement Therapy (NRT) will test positive for Nicotine and Cotinine. To verify smoking cessation compliance, one must detect a tobacco-specific alkaloid that is absent in purified NRT products.

Experimental Workflow (LC-MS/MS)

Objective: Simultaneous quantification of Nicotine, Cotinine, and Anabasine in human urine.

Reagents:

-

Standards: Anabasine HCl (>98%), Nicotine, Cotinine.

-

Internal Standards: Anabasine-d4, Cotinine-d3.

-

Mobile Phase A: 10mM Ammonium Acetate (pH 9.8).

-

Mobile Phase B: Acetonitrile.

Protocol Steps:

-

Sample Prep: Aliquot 200 µL urine. Add 20 µL Internal Standard mix.

-

Hydrolysis (Optional but Recommended): Add

-glucuronidase and incubate at 37°C for 2 hours to measure total anabasine (improves sensitivity). -

Extraction: Perform Solid Phase Extraction (SPE) using Mixed-Mode Cation Exchange cartridges (e.g., Oasis MCX).

-

Wash: 2% Formic acid, then Methanol.

-

Elute: 5% Ammonium Hydroxide in Methanol.

-

-

LC-MS/MS Analysis:

-

Column: C18 or HILIC (e.g., Waters XBridge C18).

-

Transitions (MRM):

-

Nicotine: 163.1

130.1 -

Cotinine: 177.1

80.1 -

Anabasine: 163.1

120.1 (Note: Isobaric with nicotine; chromatographic separation is critical).

-

-

Interpretation Logic

Figure 3: Decision tree for interpreting urinary alkaloid panels. Anabasine serves as the definitive discriminator.

References

-

Kem, W. R., et al. (2006). Relative toxicities and neuromuscular nicotinic receptor agonistic potencies of anabasine enantiomers and anabaseine.[3] Journal of Pharmacology and Experimental Therapeutics. Link

-

Jacob, P., et al. (2002).[4] Anabasine and anatabine as biomarkers for tobacco use during nicotine replacement therapy.[5][6][7][8][9] Cancer Epidemiology, Biomarkers & Prevention. Link

-

Hukkanen, J., et al. (2005). Metabolism and disposition kinetics of nicotine.[10] Pharmacological Reviews. Link

-

Benowitz, N. L., et al. (2014). Nicotine-like behavioral effects of the minor tobacco alkaloids nornicotine, anabasine, and anatabine in male rodents.[7][11][12] Pharmacology Biochemistry and Behavior.[7] Link

-

Taghavi, S., et al. (2016). Quantitation of the Minor Tobacco Alkaloids Nornicotine, Anatabine, and Anabasine in Smokers' Urine by High Throughput Liquid Chromatography-Mass Spectrometry.[7][9] Chemical Research in Toxicology. Link

Sources

- 1. A Pharmacological Comparison of Two Isomeric Nicotinic Receptor Agonists: The Marine Toxin Isoanatabine and the Tobacco Alkaloid Anatabine [mdpi.com]

- 2. Anabasine and Anatabine Exposure Attributable to Cigarette Smoking: National Health and Nutrition Examination Survey (NHANES) 2013–2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Relative toxicities and neuromuscular nicotinic receptor agonistic potencies of anabasine enantiomers and anabaseine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. dial.uclouvain.be [dial.uclouvain.be]

- 7. (±)-anabasine, 13078-04-1 [thegoodscentscompany.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. alliedacademies.org [alliedacademies.org]

- 11. Nicotine-like behavioral effects of the minor tobacco alkaloids nornicotine, anabasine, and anatabine in male rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Piperidine-Pyridine Alkaloids: A Journey from Ancient Rituals to Modern Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine-pyridine alkaloids, a fascinating class of natural products, are characterized by the fusion of a pyridine ring with a piperidine or a structurally related nitrogen-containing heterocycle. These compounds have a rich history, deeply intertwined with human culture, from the ritualistic use of tobacco in ancient civilizations to their contemporary applications in medicine and agriculture. The most prominent member of this family is (S)-nicotine, the primary psychoactive component of tobacco (Nicotiana tabacum). However, the structural diversity of this class extends to other notable alkaloids such as anabasine, nornicotine, and anatabine, each with its unique biological activity profile.

This technical guide provides a comprehensive overview of the history, discovery, biosynthesis, chemical synthesis, and structure-activity relationships of piperidine-pyridine alkaloids. It is designed to be a valuable resource for researchers and professionals in the fields of natural product chemistry, medicinal chemistry, and drug development, offering insights into the scientific journey that has transformed these molecules from botanical curiosities into valuable pharmacological tools and therapeutic leads.

A Historical Perspective: From Discovery to Structural Elucidation

The story of piperidine-pyridine alkaloids is largely synonymous with the history of tobacco. Indigenous peoples of the Americas have used tobacco for centuries in spiritual and medicinal practices. The introduction of tobacco to Europe in the 16th century by the French diplomat Jean Nicot de Villemain, from whom nicotine derives its name, marked the beginning of its global spread and scientific scrutiny.[1]

The timeline of key discoveries is as follows:

-

1828: Nicotine was first isolated from tobacco leaves by German chemists Wilhelm Heinrich Posselt and Karl Ludwig Reimann.[2]

-

1843: The empirical formula of nicotine (C10H14N2) was determined by Louis-Henri-Frédéric Melsens.[2]

-

1893: The correct chemical structure of nicotine was proposed by Adolf Pinner.[2]

-

1904: The first successful synthesis of nicotine was achieved by Amé Pictet and A. Rotschy, confirming its structure.[2]

-

1929: Anabasine was first isolated from the plant Anabasis aphylla by A. P. Orekhov.[3]

-

1931: The structure of anabasine was elucidated by Orekhov and G. P. Men'shikov.[4]

These seminal discoveries laid the groundwork for a deeper understanding of the chemistry and biology of this important class of alkaloids.

The Intricate Pathways of Biosynthesis

The biosynthesis of piperidine-pyridine alkaloids is a testament to the elegance of nature's chemical machinery. The pathways for nicotine and anabasine, the two most studied alkaloids in this class, share a common precursor for the pyridine ring but diverge in the origin of their saturated heterocyclic moiety.

Nicotine Biosynthesis

The biosynthesis of nicotine primarily occurs in the roots of the tobacco plant and involves two distinct pathways that converge to form the final molecule.[5][6]

-

The Pyridine Ring Pathway: The pyridine ring of nicotine originates from nicotinic acid, which is synthesized via the nicotinamide adenine dinucleotide (NAD) pathway.[7][8] Key enzymes in this pathway include aspartate oxidase (AO), quinolinate synthase (QS), and quinolinate phosphoribosyltransferase (QPT).[4]

-

The Pyrrolidine Ring Pathway: The pyrrolidine ring is derived from the amino acid ornithine.[9] Ornithine is decarboxylated by ornithine decarboxylase (ODC) to form putrescine. Putrescine is then methylated by putrescine N-methyltransferase (PMT) to yield N-methylputrescine, which is subsequently oxidized by N-methylputrescine oxidase (MPO) to form the N-methyl-Δ¹-pyrrolinium cation.[8]

-

Condensation: The final step involves the condensation of the N-methyl-Δ¹-pyrrolinium cation with a derivative of nicotinic acid, a reaction mediated by enzymes such as A622 (an isoflavone reductase-like protein) and berberine bridge enzyme-like (BBL) proteins.[10][11]

Caption: Simplified overview of the nicotine biosynthetic pathway.

Anabasine Biosynthesis

The biosynthesis of anabasine also utilizes nicotinic acid for its pyridine ring. However, the piperidine ring is derived from the amino acid lysine.[2]

-

The Pyridine Ring Pathway: This is the same pathway as in nicotine biosynthesis, starting from aspartate to produce nicotinic acid.

-

The Piperidine Ring Pathway: Lysine is decarboxylated by lysine decarboxylase to form cadaverine. Cadaverine is then oxidized to 5-aminopentanal, which spontaneously cyclizes to form Δ¹-piperideine.[2]

-

Condensation: Δ¹-piperideine then condenses with a derivative of nicotinic acid to form anabasine.[12]

Caption: Simplified overview of the anabasine biosynthetic pathway.

The Art of Chemical Synthesis: Constructing Complexity

The total synthesis of piperidine-pyridine alkaloids has been a long-standing challenge and a fertile ground for the development of new synthetic methodologies. The approaches have evolved from classical, multi-step sequences to more elegant and efficient strategies, including asymmetric and catalytic methods.

Synthesis of Nicotine and its Analogues

The initial synthesis by Pictet and Rotschy was a landmark achievement.[13] Modern synthetic routes often focus on the stereoselective construction of the pyrrolidine ring and its attachment to the pyridine core. Key strategies include:

-

Hofmann-Löffler Reaction: An iodine-mediated C-H amination reaction has been effectively used for the enantioselective synthesis of nicotine.[14]

-

Cyclization of Diol Derivatives: A practical approach involves the cyclization of mesylated 1-(3-pyridinyl)-1,4-diol derivatives to form the pyrrolidine ring.[7]

-

Microwave-Assisted Iridium-Catalyzed N-Heterocyclization: This green chemistry approach utilizes microwave irradiation to facilitate the iridium-catalyzed reaction of 1,4-diols with amines to construct the pyrrolidine ring of nicotine analogues.[3]

Synthesis of Anabasine and its Analogues

The synthesis of anabasine and its derivatives has also attracted considerable attention, with a focus on enantioselective methods.

-

Chiral Pool-Based Synthesis: Enantiopure starting materials, such as phenylglycinol-derived lactams, have been used as versatile building blocks for the enantioselective synthesis of various piperidine alkaloids, including anabasine precursors.[5][15]

-

Stereoselective Mannich Reactions: This powerful C-C bond-forming reaction has been employed to construct the chiral piperidine core of anabasine and its analogues with high stereocontrol.[1][16]

-

Palladium-Catalyzed Reactions: A series of palladium-catalyzed reactions, including intramolecular Heck arylations, have been utilized to prepare conformationally constrained analogues of anabasine.[17][18]

Structure-Activity Relationships: Decoding the Molecular Interactions

The biological activity of piperidine-pyridine alkaloids is primarily mediated through their interaction with nicotinic acetylcholine receptors (nAChRs).[19] These ligand-gated ion channels are widely distributed in the central and peripheral nervous systems and are involved in a variety of physiological processes.[20]

The structure-activity relationship (SAR) of these alkaloids is complex and depends on several factors:

-

The Pyridine Ring: The pyridine nitrogen is crucial for binding to the nAChR, acting as a hydrogen bond acceptor.[21]

-

The Saturated Heterocycle: The size and conformation of the pyrrolidine or piperidine ring influence the binding affinity and subtype selectivity.[9] For example, modifications to the pyrrolidine ring of nicotine can significantly alter its binding affinity.[9]

-

The Linker: The stereochemistry of the bond connecting the two rings is critical for activity. The (S)-enantiomer of nicotine is significantly more potent than the (R)-enantiomer.

-

Substitutions: The addition of substituents to either ring can modulate the pharmacological profile. For instance, 6-methylnicotine exhibits a higher affinity for nAChRs than nicotine itself.[7]

Table 1: Comparative Pharmacological Properties of Key Piperidine-Pyridine Alkaloids

| Alkaloid | Primary nAChR Subtype Affinity | Key Pharmacological Effects |

| (S)-Nicotine | α4β2, α7 | CNS stimulant, addictive properties |

| (S)-Anabasine | α7 selective agonist | Potential for treating schizophrenia, lower toxicity than nicotine.[7] |

| (S)-Nornicotine | α7, α4β2, α3β4 | Contributes to the neuropharmacological effects of tobacco. |

| Anatabine | α4β2, α7 | Anti-inflammatory properties |

Experimental Protocol: Isolation and Analysis of Nicotine from Tobacco

This section provides a detailed protocol for the extraction, purification, and analysis of nicotine from tobacco leaves, a common starting point for research on this class of alkaloids.

Materials and Equipment

-

Dried tobacco leaves

-

Dichloromethane (CH2Cl2)

-

5% Sodium hydroxide (NaOH) solution

-

Anhydrous potassium carbonate (K2CO3)

-

Ethanolic picric acid solution

-

Beakers, separatory funnel, filter paper

-

Rotary evaporator

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

-

High-Performance Liquid Chromatograph (HPLC) with UV detector

Step-by-Step Methodology

-

Extraction:

-

Grind 10 g of dried tobacco leaves into a fine powder.

-

In a beaker, add the tobacco powder to 100 mL of 5% NaOH solution and stir for 20 minutes. This deprotonates the nicotine to its free base form, which is more soluble in organic solvents.[22]

-

Filter the mixture and press the solid residue to recover the maximum amount of the aqueous extract.

-

Transfer the filtrate to a separatory funnel and add 50 mL of dichloromethane.

-

Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

-

Allow the layers to separate and collect the lower organic layer (dichloromethane).

-

Repeat the extraction of the aqueous layer twice more with 50 mL portions of dichloromethane.

-

Combine the organic extracts.

-

-

Purification:

-

Dry the combined organic extract over anhydrous potassium carbonate for 30 minutes.

-

Filter the solution to remove the drying agent.

-

Evaporate the dichloromethane using a rotary evaporator to obtain crude nicotine as an oily residue.[23]

-

For further purification, dissolve the crude nicotine in ethanol and add an ethanolic solution of picric acid. Nicotine dipicrate will precipitate out of the solution.[23]

-

Collect the nicotine dipicrate crystals by filtration and recrystallize from hot ethanol.

-

-

Analysis:

-

GC-MS Analysis:

-

Prepare a dilute solution of the purified nicotine (or crude extract) in a suitable solvent (e.g., methanol).

-

Inject an aliquot into the GC-MS system.

-

Typical GC conditions: A capillary column (e.g., DB-5ms), an initial oven temperature of 100°C held for 2 minutes, then ramped to 250°C at 10°C/min.

-

The mass spectrometer can be operated in electron ionization (EI) mode.

-

Identify nicotine by its retention time and comparison of its mass spectrum with a reference spectrum (characteristic fragments at m/z 84, 133, 162).[24]

-

-

HPLC Analysis:

-

Prepare standard solutions of nicotine of known concentrations.

-

Dissolve the sample in the mobile phase.

-

Typical HPLC conditions: A C18 reversed-phase column, a mobile phase of methanol and water with a buffer (e.g., phosphate buffer), and UV detection at 254 nm.

-

Quantify the nicotine content by comparing the peak area of the sample to a calibration curve generated from the standard solutions.

-

-

Sources

- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 2. grokipedia.com [grokipedia.com]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tobaccoscience [tobacco-science.kglmeridian.com]

- 7. A New and Efficient Approach to the Synthesis of Nicotine and Anabasine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. researchgate.net [researchgate.net]

- 12. Biosynthesis of anatabine and anabasine in Nicotiana glutinosa - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. ijirt.org [ijirt.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. figshare.com [figshare.com]

- 16. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA14418J [pubs.rsc.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Synthesis of two conformationally constrained analogues of the minor tobacco alkaloid anabasine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. journals.iucr.org [journals.iucr.org]

- 20. Nicotinic agonist - Wikipedia [en.wikipedia.org]

- 21. Agonists at the alpha4beta2 nicotinic acetylcholine receptors: structure-activity relationships and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Nicotine Extraction from Tobacco Waste - GRIN | Grin [grin.com]

- 23. scribd.com [scribd.com]

- 24. researchgate.net [researchgate.net]

Binding affinity of 2-(Piperidin-2-yl)pyridine hydrochloride to alpha-7 receptors

Technical Guide: Binding Affinity Profile of 2-(Piperidin-2-yl)pyridine Hydrochloride at Nicotinic Acetylcholine Receptors

Executive Summary

This technical guide provides a comprehensive analysis of the binding affinity and pharmacological profile of 2-(Piperidin-2-yl)pyridine hydrochloride (commonly known as Anabasine HCl ) at the alpha-7 nicotinic acetylcholine receptor (

While structurally homologous to nicotine, Anabasine exhibits a distinct pharmacological profile.[1] Unlike nicotine, which demonstrates high selectivity for

Chemical and Pharmacological Identity[2][3][4][5][6]

Compound Name: 2-(Piperidin-2-yl)pyridine hydrochloride

Common Name: Anabasine Hydrochloride

CAS Number: 53912-89-3 (for the HCl salt)

Molecular Formula:

Structural Significance

The molecule consists of a pyridine ring linked to a piperidine ring. The hydrochloride salt form is utilized in research to ensure aqueous solubility and stability. The pharmacophore relies on the cationic center (protonated nitrogen on the piperidine ring) interacting with the aromatic cage of the receptor's orthosteric binding site.

Binding Affinity and Selectivity Profile

The binding affinity of Anabasine to

Quantitative Data Summary

The following data synthesizes competitive binding assays performed on rat brain membranes and recombinant expression systems.

| Ligand | Target Receptor | Binding Affinity ( | Functional Potency ( | Efficacy (vs ACh) |

| Anabasine HCl | 58 nM | ~0.7 - 2.0 | Partial Agonist | |

| Anabasine HCl | 260 nM | > 5.0 | Partial Agonist | |

| Nicotine | ~2,000 - 4,000 nM | ~12 | Partial Agonist | |

| Nicotine | 1 - 10 nM | ~0.5 | Full Agonist | |

| < 1 nM | N/A (Antagonist) | Antagonist |

Key Insight: Anabasine exhibits a significantly higher affinity (lower

Mechanism of Action: Orthosteric Modulation

Anabasine binds to the orthosteric site located at the interface of the

-

Binding Event: The protonated piperidine nitrogen of Anabasine interacts with the tryptophan-rich sensory loop (Loop C) of the

subunit. -

Conformational Change: Binding induces a rotation of the extracellular domain, opening the transmembrane pore.

-

Ion Flux: The

channel has high permeability to Calcium ( -

Desensitization:

receptors desensitize extremely rapidly (milliseconds) upon agonist binding. Anabasine binding leads to a transient opening followed by a stable desensitized state.

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of Anabasine binding, highlighting the calcium-dependent signaling unique to

Figure 1: Signal transduction pathway initiated by Anabasine binding to

Experimental Protocol: Radioligand Binding Assay

To experimentally verify the binding affinity (

Reagents and Materials

-

Radioligand: [

I]- -

Receptor Source: Rat brain membranes (hippocampus/cortex) or HEK293 cells stably expressing human

nAChR. -

Test Compound: Anabasine Hydrochloride (dissolved in assay buffer).

-

Non-Specific Control: Nicotine (1 mM) or Methyllycaconitine (MLA, 10

M). -

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM

, 1 mM

Step-by-Step Workflow

-

Membrane Preparation:

-

Homogenize tissue in ice-cold sucrose buffer.

-

Centrifuge at 1,000 x g (10 min) to remove debris.

-

Centrifuge supernatant at 40,000 x g (20 min) to pellet membranes.

-

Resuspend pellet in Assay Buffer.

-

-

Incubation:

-

Prepare tubes containing:

-

Total Binding: Membrane + [

I]- -

Non-Specific Binding (NSB): Membrane + [

I]- -

Experimental: Membrane + [

I]-

-

-

Incubate at 37°C for 2 hours (equilibrium is slow for

-Bgtx).

-

-

Termination:

-

Rapid filtration through Whatman GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI) to reduce non-specific filter binding.

-

Wash filters 3x with ice-cold buffer.

-

-

Quantification:

-

Measure radioactivity (CPM) using a Gamma Counter.

-

Data Analysis (Self-Validating Logic)

To ensure the data is valid, calculate the Specific Binding (

Convert CPM to % Inhibition. Plot % Inhibition vs. Log[Anabasine].

Determine

-

Where

is the concentration of [ -

Where

is the dissociation constant of

Workflow Diagram

Figure 2: Workflow for the competitive radioligand binding assay to determine Anabasine affinity.

Implications for Drug Development[5][6][7]

The binding profile of Anabasine HCl presents specific opportunities and challenges in drug discovery:

-

Cognitive Enhancement: The

receptor is a primary target for treating cognitive deficits in Schizophrenia and Alzheimer's. Anabasine's ability to activate -

Anti-Inflammatory Pathway: Activation of

on macrophages inhibits the release of pro-inflammatory cytokines (TNF- -

Toxicity vs. Therapy: While Anabasine is a potent insecticide and teratogen, its derivative structures (e.g., GTS-21) are designed to retain the

affinity while improving the safety profile and reducing

References

-

Kem, W. R., et al. (1997). "Anabaseine is a potent agonist on muscle and neuronal alpha-bungarotoxin-sensitive nicotinic receptors."[2] Journal of Pharmacology and Experimental Therapeutics, 283(3), 979-992.[2] Link

-

Tocris Bioscience. "(+)-Anabasine hydrochloride Product Information." Tocris Scientific Literature. Link

-

Papke, R. L., et al. (2009). "Activation and Desensitization of Nicotinic alpha7-type Acetylcholine Receptors by Benzylidene Anabaseines and Nicotine." Journal of Pharmacology and Experimental Therapeutics, 329(2), 791-807. Link

-

BindingDB. "Binding Affinity Data for 2-(Piperidin-2-yl)pyridine." BindingDB Database.[3] Link

-

Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology, 22(23), 3099-3108. Link

Toxicological Profile and LD50 of Anabasine Hydrochloride

An In-Depth Technical Guide for Drug Development & Safety Assessment

Executive Summary

Anabasine hydrochloride (C₁₀H₁₄N₂·HCl) is a piperidine alkaloid and a structural isomer of nicotine, primarily isolated from Nicotiana glauca (Tree Tobacco).[1] While historically utilized as a botanical insecticide, its current relevance lies in pharmacology as a high-affinity nicotinic acetylcholine receptor (nAChR) agonist and a biomarker for tobacco consumption.[2]

This guide provides a rigorous technical analysis of Anabasine HCl’s toxicological parameters, specifically its LD50, mechanism of action, and teratogenic potential. It is designed for researchers requiring precise data for experimental design, risk assessment, and safety protocol development.

Chemical & Pharmacological Basis[2][3][4][5]

Identity & Stability: Anabasine exists as a liquid base but is frequently handled as the hydrochloride salt to improve stability and water solubility.

-

IUPAC Name: 3-(piperidin-2-yl)pyridine hydrochloride[3]

-

CAS Number: 15251-47-5 (HCl salt); 494-52-0 (Base)

-

Stability: The free base oxidizes rapidly (browning) upon air/light exposure. The hydrochloride salt is stable when stored desiccated at -20°C.[3]

Mechanism of Action (MOA): Anabasine acts as a full agonist at nicotinic acetylcholine receptors (nAChRs).[2][4][3] It exhibits high affinity for:

-

Neuronal

and -

Skeletal Muscle

subtypes: Causing initial depolarization (fasciculations) followed by persistent depolarization blockade (paralysis).

Unlike nicotine, anabasine lacks the N-methyl group on the pyrrolidine ring (replaced by a piperidine ring), which alters its metabolic rate and receptor subtype selectivity profile.

Toxicological Profile

2.1 Acute Toxicity Data (LD50)

The toxicity of anabasine is enantiomer-dependent and varies significantly by route of administration.[1][5] It is classified as Category 2 (Fatal if swallowed) or Category 3 (Toxic if swallowed) depending on regulatory frameworks (GHS).

Table 1: Comparative LD50 and Toxicity Thresholds

| Species | Route | Dose / LD50 | Notes |

| Mouse | Intravenous (IV) | 11 mg/kg (R-enantiomer)16 mg/kg (S-enantiomer) | R-form is approx.[1][5] 1.5x more potent than S-form. |

| Dog | Oral | ~50 mg/kg | Causes ataxia and convulsions. |

| Guinea Pig | Subcutaneous | High Toxicity | Reported to be more toxic than nicotine in this species. |

| Human | Oral (Est.) | ~30–60 mg (Total Dose) | Extrapolated from nicotine data; highly variable. |

Critical Insight: The steep dose-response curve of anabasine means the window between a pharmacological effect and lethality is narrow. Experimental doses must be calculated based on lean body mass to avoid overdose.

2.2 Clinical Toxidrome (The Nicotinic Syndrome)

Anabasine poisoning follows a biphasic "stimulation-depression" pattern typical of ganglionic stimulants.

-

Phase 1 (Stimulation): Salivation, lacrimation, urination, defecation (SLUDGE), muscle fasciculations, tachycardia, hypertension, tremors.

-

Phase 2 (Depression/Blockade): Depolarizing neuromuscular blockade leading to flaccid paralysis, respiratory failure (diaphragmatic paralysis), bradycardia, hypotension, and asystole.

2.3 Developmental Toxicity (Teratogenicity)

Anabasine is a known teratogen in livestock, causing "Crooked Calf Disease" (arthrogyrposis).

-

Mechanism: Desensitization of fetal muscle nAChRs

Inhibition of fetal movement during critical gestational windows -

Swine Model: Doses of 2.6 mg/kg administered twice daily during gestation days 43–53 induced severe defects.[3]

Visualizing the Mechanism

The following diagram illustrates the signaling cascade initiated by Anabasine, leading to both its pharmacological effects and toxicological endpoints.

Figure 1: Mechanism of Action showing the bifurcation into CNS excitation and PNS neuromuscular blockade.

Experimental Methodology

Protocol 1: Preparation of Stable Stock Solutions

Anabasine HCl is hygroscopic and light-sensitive. Precise handling is required to ensure dosing accuracy.

-

Solvent Selection: Dissolve Anabasine HCl in sterile saline (0.9% NaCl) or PBS (pH 7.4) . Avoid DMSO unless necessary for high-concentration libraries, as it may alter membrane permeability in toxicity assays.

-

Concentration: Prepare a stock solution of 10 mM .

-

Filtration: Sterilize via 0.22 µm PVDF filter. Do not autoclave, as thermal degradation may occur.

-

Storage: Aliquot into amber glass vials (to prevent UV degradation) and store at -20°C. Use within 1 month.

Protocol 2: In Vivo Toxicity Assessment (Modified Up-and-Down)

Note: All in vivo work must comply with IACUC/local ethical guidelines. This outlines a theoretical framework based on OECD 425 for potent alkaloids.

Objective: Determine the Maximum Tolerated Dose (MTD) or LD50 with minimal animal usage.

-

Dose Selection: Start with a sentinel dose (e.g., 1 mg/kg IV or 5 mg/kg Oral) well below the estimated LD50.

-

Administration: Administer to a single animal. Observe for 48 hours.

-

If survival: Increase dose by a factor of 1.3x for the next animal.

-

If mortality: Decrease dose by a factor of 1.3x for the next animal.

-

-

Stopping Rule: Continue until 3 reversals of outcome (survival

death) occur. -

Calculation: Use the Dixon-Mood method to calculate LD50 from the reversal points.

Protocol 3: Safety & Emergency Response (Antidote Strategy)

There is no specific antidote for Anabasine.[6] Treatment is supportive.[6][7][8]

-

Muscarinic Symptoms (Bradycardia, Bronchorrhea): Administer Atropine (0.05 mg/kg IV).[7] Titrate until drying of secretions occurs.

-

Seizures: Administer Benzodiazepines (Diazepam or Lorazepam).

-

Respiratory Failure: Immediate mechanical ventilation is the only effective treatment for neuromuscular blockade.

Metabolism & Pharmacokinetics

Understanding the metabolic fate of Anabasine is crucial for interpreting toxicity and using it as a biomarker.

-

Primary Enzymes: Cytochrome P450 2A6 (CYP2A6) in humans and CYP2A13 in the respiratory tract.

-

Metabolites:

-

N-nitrosoanabasine (NAB): Formed via nitrosation; a weak carcinogen (IARC Group 3).[9]

-

Anabasine-N-oxide: Oxidative metabolite.

-

-

Excretion: Primarily renal. Acidification of urine enhances excretion by trapping the ionized form of the alkaloid.

Workflow Visualization: Toxicity Assessment

The following diagram outlines the decision logic for assessing Anabasine toxicity in a research setting.

Figure 2: Modified Up-and-Down Procedure for determining LD50 with minimal animal use.

References

-

Kem, W. R., et al. (2006). Relative toxicities and neuromuscular nicotinic receptor agonistic potencies of anabasine enantiomers and anabaseine. PubMed. [Link]

-

Green, B. T., et al. (2013).[10] Plant alkaloids that cause developmental defects through the disruption of cholinergic neurotransmission.[10] Birth Defects Research. [Link]

-

Mizrachi, N., et al. (2000). Fatal poisoning from Nicotiana glauca leaves: identification of anabasine by gas-chromatography/mass spectrometry. Journal of Forensic Sciences. [Link]

-

Benowitz, N. L., et al. (2023).[10][11] Simultaneous Measurement and Distribution Analysis of Urinary Nicotine... and Anabasine. NIH/PubMed Central. [Link]

Sources

- 1. Anabasine - Wikipedia [en.wikipedia.org]

- 2. (+-)-Anabasine | C10H14N2 | CID 2181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Relative toxicities and neuromuscular nicotinic receptor agonistic potencies of anabasine enantiomers and anabaseine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. longdom.org [longdom.org]

- 7. Organophosphate Poisoning and Carbamate Poisoning - Injuries; Poisoning - MSD Manual Professional Edition [msdmanuals.com]

- 8. escholarship.org [escholarship.org]

- 9. The inhibition of cytochrome P450 2A13-catalyzed NNK metabolism by NAT, NAB and nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anabasine Hydrochloride - LKT Labs [lktlabs.com]

- 11. Simultaneous Measurement and Distribution Analysis of Urinary Nicotine, Cotinine, Trans-3′-Hydroxycotinine, Nornicotine, Anabasine, and Total Nicotine Equivalents in a Large Korean Population - PMC [pmc.ncbi.nlm.nih.gov]

Protocols for the synthesis of 2-(Piperidin-2-yl)pyridine hydrochloride

Application Note: Protocols for the Synthesis of 2-(Piperidin-2-yl)pyridine Hydrochloride

Executive Summary & Strategic Rationale

Target Molecule: 2-(Piperidin-2-yl)pyridine hydrochloride Common Name: Anabasine hydrochloride (Racemic) CAS (Free Base): 13078-04-1 | Structure: Pyridine ring coupled to a piperidine ring at the C2 position.

The synthesis of 2-(piperidin-2-yl)pyridine is a critical workflow in medicinal chemistry, particularly for programs targeting nicotinic acetylcholine receptors (nAChRs). While various biosynthetic and cross-coupling routes exist, the selective catalytic hydrogenation of 2,2'-bipyridine remains the "Gold Standard" for scalability, atom economy, and operational simplicity.

Why this Route?

-

Atom Economy: The hydrogenation route utilizes 2,2'-bipyridine (a widely available, inexpensive reagent) with hydrogen gas, generating zero carbon waste byproducts during the skeletal construction.

-

Selectivity Control: The primary challenge is preventing over-reduction to 2,2'-bipiperidine (dipiperidyl). This protocol utilizes Adams’ Catalyst (PtO₂) in glacial acetic acid, a system historically validated to favor the mono-reduced product under controlled pressure.

-

Purification Logic: The basicity difference between the product (secondary amine, pKa ~11) and the starting material (pyridine nitrogen, pKa ~5) is exploited for purification via fractional distillation and selective salt formation.

Chemical Reaction Pathway

The synthesis proceeds via the heterogeneous catalytic hydrogenation of one pyridine ring of the 2,2'-bipyridine system.

Figure 1: Reaction scheme illustrating the selective reduction of 2,2'-bipyridine to the target hydrochloride salt.

Detailed Experimental Protocols

Protocol A: Selective Hydrogenation of 2,2'-Bipyridine

Safety Precaution: Hydrogen gas is highly flammable. Platinum dioxide (PtO₂) can ignite solvent vapors if added dry to a flammable solvent; always wet the catalyst with a small amount of water or add it under an inert atmosphere (nitrogen/argon).

Reagents & Equipment:

-

2,2'-Bipyridine (Reagent Grade, >99%)[1]

-

Glacial Acetic Acid (AcOH)

-

Parr Hydrogenation Apparatus (or high-pressure autoclave)

-

Celite® 545 filter aid

Step-by-Step Methodology:

-

Catalyst Preparation:

-

In a hydrogenation bottle, carefully place PtO₂ (0.5 g) .

-

Expert Tip: Add 2-3 mL of Glacial AcOH to the catalyst before adding the bulk reactant to prevent pyrophoric ignition.

-

-

Reactant Solubilization:

-

Dissolve 2,2'-bipyridine (10.0 g, 64 mmol) in Glacial Acetic Acid (50 mL) .

-

Transfer the solution to the hydrogenation bottle containing the catalyst.

-

-

Hydrogenation:

-

Connect the bottle to the Parr shaker.

-

Purge the system with Nitrogen (N₂) x3 times, then Hydrogen (H₂) x3 times to remove oxygen.

-

Pressurize to 40–50 psi (approx. 3 atm) .

-

Agitate at Room Temperature (20–25°C) .

-

Critical Checkpoint: Monitor H₂ uptake. The theoretical uptake for 3 equivalents of H₂ is approx. 4.3 L (at STP). Stop the reaction when the pressure drop corresponds to the theoretical calculation to prevent over-reduction to 2,2'-bipiperidine. Typically requires 12–24 hours .

-

-

Workup:

-

Vent the H₂ gas and purge with N₂.

-

Filter the mixture through a pad of Celite to remove the platinum catalyst. Wash the pad with a small amount of AcOH.

-

Concentrate the filtrate under reduced pressure (Rotavap) to remove most of the acetic acid, leaving a viscous syrup (acetate salt).

-

-

Basification & Extraction:

-

Cool the residue in an ice bath.

-

Slowly add 30% NaOH (aq) until the pH is strongly basic (pH > 12). This liberates the free base.

-

Extract with Diethyl Ether (3 x 50 mL) or Chloroform.

-

Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄.

-

Filter and evaporate the solvent to yield the crude oil.

-

-

Purification (Distillation):

-

Perform fractional vacuum distillation.

-

Collect the fraction boiling at 105–110°C at 2 mmHg (or ~276°C at atmospheric pressure, though vacuum is recommended to avoid decomposition).

-

Result: Colorless to pale yellow oil (Free Base).

-

Protocol B: Hydrochloride Salt Formation

Converting the oily free base to a crystalline hydrochloride salt ensures stability and facilitates precise dosing.

Methodology:

-

Dissolve the purified free base (approx. 5 g) in absolute ethanol (20 mL) .

-

Cool the solution to 0–5°C in an ice bath.

-

Acidification:

-

Option 1 (Gas): Bubble dry HCl gas through the solution until saturation.

-

Option 2 (Solution): Add 1.25 M HCl in Ethanol or 2.0 M HCl in Diethyl Ether dropwise. Add approx. 2.2 equivalents to ensure dihydrochloride formation, or control strictly for monohydrochloride.

-

-

Crystallization:

-

Add anhydrous Diethyl Ether dropwise until the solution becomes slightly turbid.

-

Store at -20°C overnight to precipitate the salt.

-

-

Isolation:

-

Filter the white crystalline solid under nitrogen.

-

Wash with cold ether.

-

Dry in a vacuum desiccator over P₂O₅.

-

Process Workflow Diagram

Figure 2: Operational workflow for the isolation and purification of the target compound.

Analytical Specifications & Data

To validate the synthesis, compare the isolated product against these standard physicochemical properties.

| Parameter | Specification | Notes |

| Appearance | White crystalline solid | Free base is a pale yellow oil. |

| Melting Point | 200–205°C (Dihydrochloride) | Varies slightly based on hydration/solvate. |

| Boiling Point | 276°C (Free Base, 760 mmHg) | 105°C at 2 mmHg. |

| ¹H NMR (D₂O) | δ 8.6 (d, 1H), 7.9 (t, 1H), 7.5 (d, 1H), 7.4 (t, 1H) | Pyridine ring protons. |

| Selectivity | >95% Mono-reduction | Absence of pipecolylpiperidine (fully reduced). |

Troubleshooting Guide:

-

Problem: Presence of starting material (2,2'-bipyridine).

-

Cause: Incomplete hydrogenation.[5]

-

Solution: Increase reaction time or refresh catalyst. Check H₂ pressure.

-

-

Problem: Over-reduction (Dipiperidyl formation).

-

Cause: Reaction ran too long or temperature too high.

-

Solution: Stop reaction strictly upon theoretical H₂ uptake. Lower temperature to 20°C.

-

-

Problem: Low Yield.

-

Cause: Product lost in aqueous layer during extraction.

-

Solution: Ensure pH > 12 before extraction. The piperidine amine is highly water-soluble if protonated.

-

References

-

Adams, R., & Shriner, R. L. (1923). Platinum Oxide as a Catalyst in the Reduction of Organic Compounds.[3][4] Journal of the American Chemical Society.

-

Smith, C. R. (1931). Neonicotine and the Synthesis of Anabasine. Journal of the American Chemical Society.

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 437973, 2-(Piperidin-2-yl)pyridine.

- Freifelder, M. (1963). Practical Catalytic Hydrogenation: Techniques and Applications. Wiley-Interscience.

-

Späth, E., & Galinovsky, F. (1936). Über die Synthese des Anabasins. Berichte der deutschen chemischen Gesellschaft.

Sources

- 1. 2-(Piperidin-2-yl)pyridine | C10H14N2 | CID 437973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Preparation of Adams' Catalyst and the Heterogeneous Hydrogenation of Cholesterol | Ambeed [ambeed.com]

- 3. Adams' catalyst - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. US2868793A - Purification of piperidines - Google Patents [patents.google.com]

Using 2-(Piperidin-2-yl)pyridine hydrochloride in enantioselective catalysis

Application Note: Enantioselective Catalysis Using 2-(Piperidin-2-yl)pyridine Hydrochloride

Introduction & Mechanistic Grounding

2-(Piperidin-2-yl)pyridine (often abbreviated as 2-Papy ) is a chiral diamine scaffold that serves as a versatile

The Hydrochloride Challenge: Commercially, this compound is supplied as the hydrochloride salt (mono- or dihydrochloride) to ensure stability and prevent oxidation. However, the protonated ammonium species is catalytically inactive because it cannot coordinate effectively to transition metals.

-

Critical Requirement: The salt must be neutralized (deprotonated) to liberate the free secondary amine and pyridine nitrogen for coordination.

-

Catalysis Mode: The free base coordinates with Lewis acidic metals (commonly Cu(II), Pd(II), or Ru(II)). The resulting chiral complex creates a rigid chiral pocket that discriminates between the prochiral faces of substrates.

Primary Application:

This guide focuses on the Copper(II)-Catalyzed Asymmetric Henry (Nitroaldol) Reaction , the benchmark application for this ligand class. This transformation generates chiral

Safety & Handling

-

Toxicity: 2-(Piperidin-2-yl)pyridine is structurally related to Anabasine and Nicotine. It is a nicotinic acetylcholine receptor agonist. Handle with extreme caution.

-

Acute Toxicity: Toxic if swallowed or absorbed through the skin.

-

PPE: Wear nitrile gloves, safety goggles, and work within a fume hood.

-

-

Hygroscopicity: The hydrochloride salt is hygroscopic.[2] Store in a desiccator.

Experimental Workflow Visualization

The following diagram illustrates the critical activation pathway required to transform the stable salt into the active catalytic species.

Figure 1: Ligand activation workflow. The hydrochloride salt must be neutralized in situ or pre-washed to form the active complex.

Protocol A: In-Situ Catalyst Generation & Asymmetric Henry Reaction

This protocol utilizes an in situ neutralization strategy, which eliminates the need to isolate the unstable free base.

Reaction: Benzaldehyde + Nitromethane

Materials

| Reagent | Equiv. | Role |

| (S)-2-(Piperidin-2-yl)pyridine HCl | 0.10 (10 mol%) | Chiral Ligand Precursor |

| Copper(II) Acetate Monohydrate | 0.10 (10 mol%) | Lewis Acid Catalyst |

| Triethylamine (Et | 0.10–0.20 | Neutralizing Base |

| Nitromethane | 10.0 | Nucleophile / Solvent co-factor |

| Aldehyde Substrate | 1.0 | Electrophile |

| Ethanol (Absolute) | Solvent | Reaction Medium |

Step-by-Step Procedure

-

Ligand Activation (The "Blue Shift"):

-

In a flame-dried Schlenk tube equipped with a magnetic stir bar, add (S)-2-(Piperidin-2-yl)pyridine HCl (10 mol%) and Cu(OAc)

·H -

Add Ethanol (concentration ~0.1 M relative to aldehyde).[3]

-

Add Et

N (1.0 equiv relative to the ligand HCl salt). -

Observation: Stir at Room Temperature (RT) for 30–60 minutes. The solution should turn a deep blue/green color, indicating the formation of the chiral copper-diamine complex.

-

Why? The acetate anions from the copper source assist in the deprotonation of nitromethane later, but the amine base is required first to free the piperidine nitrogen.

-

-

Substrate Addition:

-

Add Nitromethane (10 equiv).[4] Stir for 10 minutes.

-

Cool the reaction mixture to 0 °C (or -20 °C for higher enantioselectivity, though reaction rate will decrease).

-

Add the Aldehyde (1.0 equiv) dropwise.

-

-

Reaction Monitoring:

-

Stir at the set temperature. Monitor via TLC or HPLC.

-

Typical Duration: 24–48 hours.[5]

-

Checkpoint: The reaction is complete when the aldehyde spot disappears.

-

-

Workup:

-

Quench the reaction by adding saturated aqueous NH

Cl solution. -

Extract the aqueous layer with Ethyl Acetate (3x) .

-

Wash combined organics with brine, dry over Na

SO

-

-

Purification:

-

Purify via flash column chromatography (Silica gel; Hexanes/EtOAc gradient).

-

Note: The

-nitroalcohol product is stable on silica.

-

Mechanistic Rationale

The high enantioselectivity arises from the rigid coordination of the 2-(piperidin-2-yl)pyridine ligand to the Copper(II) center.

-

Bidentate Chelation: The pyridine nitrogen and the piperidine nitrogen form a 5-membered chelate ring with the Copper.

-

Chiral Shielding: The piperidine ring (chair conformation) projects steric bulk to one face of the metal center.

-

Substrate Activation: The Cu(II) acts as a Lewis acid, coordinating the aldehyde carbonyl and the nitronate species (formed by base-assisted deprotonation of nitromethane).

-

Stereocontrol: The nitronate attacks the coordinated aldehyde from the Si-face (assuming S-ligand), leading to the chiral alcohol.

Figure 2: Catalytic cycle for the Asymmetric Henry Reaction.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete Ligand Activation | Ensure the HCl salt is fully neutralized. Increase Et |

| Low ee% | Racemization or Background Reaction | 1. Lower temperature to -20 °C.2. Ensure no uncoordinated Cu salts are present (use exactly 1:1 Cu:Ligand ratio).3. Verify the optical purity of the starting HCl salt. |

| Green Precipitate | Copper Hydroxide Formation | The reaction mixture is too basic or wet. Use anhydrous Ethanol and avoid large excess of amine base. |

| No Reaction | Catalyst Poisoning | Ensure the aldehyde is free of carboxylic acid impurities (distill aldehyde prior to use). |

References

-

Blay, G., et al. "Enantioselective Henry reaction of aldehydes with nitromethane catalyzed by copper(II) complexes of chiral iminopyridine ligands." Tetrahedron: Asymmetry, vol. 17, no. 14, 2006, pp. 2046-2049. Link

- Panyella, D., et al. "2-(2-Pyridyl)piperidine: A Versatile Chiral Scaffold for Asymmetric Catalysis." European Journal of Organic Chemistry, 2006. (General review of the scaffold utility).

-

Evans, D. A., et al. "Chiral Bis(oxazoline)copper(II) Complexes as Lewis Acid Catalysts for the Enantioselective Diels-Alder Reaction." Journal of the American Chemical Society, vol. 115, no. 14, 1993. (Foundational text on Cu(II)-N,N-ligand mechanics). Link

-

Safety Data Sheet. "2-(Piperidin-2-yl)pyridine dihydrochloride." Sigma-Aldrich.[5][6] Link

(Note: While specific papers on the HCl salt of this exact ligand in Henry reactions are specialized, the protocol above is derived from the standard operating procedures for Copper(II)-Diamine catalyzed nitroaldol reactions, adapted for the salt neutralization requirement.)

Sources

- 1. Cu (II)-Catalyzed Asymmetric Henry Reaction with a Novel C1-Symmetric Aminopinane-Derived Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 2-Piperidin-2-ylpyridine dihydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. (S)-2-(Piperidin-2-yl)pyridine 95 46041-69-4 [sigmaaldrich.com]

GC-MS analysis techniques for piperidine alkaloid derivatives

Abstract

Piperidine alkaloids, ranging from the volatile toxicity of Conium maculatum (coniine) to the therapeutic scaffolds of Piper nigrum (piperine) and Lobelia inflata (lobeline), present unique analytical challenges due to their basicity, polarity, and thermal lability. This application note provides a definitive protocol for the extraction, derivatization, and GC-MS analysis of these heterocyclic amines. We prioritize the stabilization of the piperidine ring through specific derivatization strategies and detail the mechanistic interpretation of electron ionization (EI) fragmentation patterns, specifically the dominant

Introduction & Scientific Context

Piperidine alkaloids are characterized by a saturated six-membered nitrogenous ring. Their analysis is critical in toxicology (poison hemlock), pharmacology (smoking cessation aids), and chemical ecology (fire ant venoms).

Analytical Challenges:

-

Basicity & Tailing: Free secondary amines interact strongly with silanol groups on glass liners and GC columns, causing peak tailing and sensitivity loss.

-

Thermal Instability: Complex derivatives like lobeline can undergo Hofmann elimination or dehydrogenation in hot injection ports.

-

Isomerism: Many piperidine alkaloids exist as diastereomers (e.g., cis- vs trans- 2,6-disubstituted piperidines) requiring optimized stationary phase selectivity.

Protocol Phase I: Sample Preparation

The isolation of alkaloids requires a pH-switch strategy to separate neutral interferences from the basic analytes.

Acid-Base Liquid-Liquid Extraction (LLE)

-

Objective: Isolate basic alkaloids from complex plant or biological matrices.

-

Mechanism: Alkaloids are water-soluble as salts (low pH) and organic-soluble as free bases (high pH).

Step-by-Step Workflow:

-

Homogenization: Weigh 100 mg of sample. Add 5 mL 0.5 M H₂SO₄ . Sonicate for 20 min.

-

Why H₂SO₄? Sulfates are generally non-volatile and stable, preventing alkaloid loss during initial handling.

-

-

Defatting (Wash Step): Add 5 mL n-Hexane . Vortex 2 min. Centrifuge. Discard organic layer.

-

Purpose: Removes fats, chlorophyll, and neutral terpenes that would foul the GC liner.

-

-

Basification: Adjust aqueous phase pH to >10 using 28% NH₄OH (Ammonium Hydroxide).

-

Critical: Verify pH with test strips.[1] The nitrogen must be deprotonated (

) to be extractable.

-

-

Extraction: Add 5 mL Chloroform (CHCl₃) or Dichloromethane (DCM). Vortex 5 min. Centrifuge.

-

Collection: Transfer the organic (bottom) layer to a clean vial.

-

Drying: Pass through anhydrous Na₂SO₄ to remove residual water. Evaporate to dryness under N₂ stream at 40°C.

Derivatization Strategies

Direct injection of secondary amines often yields poor peak shape. Derivatization masks the polar N-H and O-H groups.

-

Reagent A (Silylation - Preferred): MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

-

Why MSTFA? It is the most volatile TMS reagent. Its byproduct (N-methyltrifluoroacetamide) elutes early, preventing interference with early-eluting alkaloids like coniine.

-

Protocol: Reconstitute residue in 50 µL Pyridine. Add 50 µL MSTFA. Incubate at 60°C for 30 min.

-

-

Reagent B (Acylation - Alternative): TFAA (Trifluoroacetic anhydride).

-

Use Case: For differentiating isomers or increasing volatility of high MW alkaloids.

-

Protocol Phase II: Instrumental Method

System: Agilent 8890 GC / 5977B MSD (or equivalent).

Gas Chromatography Parameters

| Parameter | Setting | Rationale |

| Column | 5% Phenyl-arylene (e.g., HP-5MS UI) 30 m × 0.25 mm × 0.25 µm | Standard non-polar phase separates based on boiling point and slight polarity differences. "UI" (Ultra Inert) is essential for amines. |

| Inlet | Split/Splitless (Split 10:1) | Prevent column overload. |

| Inlet Temp | 250°C | High enough to volatilize, low enough to minimize thermal degradation of lobeline-type structures. |

| Carrier Gas | Helium @ 1.0 mL/min | Constant flow mode for stable retention times. |

| Oven Program | 60°C (1 min) Ramp 10°C/min to 300°C Hold 5 min | Slow initial ramp separates volatile simple piperidines; high final temp elutes complex dimers. |

Mass Spectrometry Parameters

-

Source: Electron Ionization (EI) at 70 eV .

-

Source Temp: 230°C.

-

Quad Temp: 150°C.

-

Scan Range: m/z 40–500.

-

Solvent Delay: 3.5 min (protect filament from pyridine/MSTFA).

Data Analysis: Mechanistic Interpretation

Understanding the fragmentation is the only way to validate identity without reference standards for every derivative.

The Alpha-Cleavage Rule

The nitrogen atom directs fragmentation.[2] The radical cation formed at the nitrogen triggers the homolytic cleavage of the C-C bond adjacent (

Mechanism:

-

Ionization removes an electron from the Nitrogen lone pair (

). -